molecular formula C8H7Cl2NO B13119274 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride

5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride

Cat. No.: B13119274
M. Wt: 204.05 g/mol
InChI Key: YISGPMNIZAOQOD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of furo[2,3-b]pyridine, characterized by the presence of a chloromethyl group at the 5-position. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride typically involves multiple steps. One practical synthesis route starts from 6-hydroxynicotinic acid. The process includes a Heck coupling with ethylene, followed by an NCS-mediated oxidative cyclization and elimination sequence . Another method involves the use of commercially available methyl 2-furoate, which undergoes a series of ten steps to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve continuous flow processing, which allows for better control of reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the chloromethyl group, leading to the formation of different products.

    Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidative cyclization and various reducing agents for reduction reactions. The conditions for these reactions are typically optimized to achieve high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of furo[2,3-b]pyridine derivatives, while substitution reactions can yield a variety of functionalized compounds .

Scientific Research Applications

5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for HIV protease inhibitors, the compound contributes to the inhibition of the protease enzyme, which is crucial for the replication of the HIV virus . The molecular pathways involved include the binding of the inhibitor to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

5-(chloromethyl)furo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C8H6ClNO.ClH/c9-4-6-3-7-1-2-11-8(7)10-5-6;/h1-3,5H,4H2;1H

InChI Key

YISGPMNIZAOQOD-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=C(C=C21)CCl.Cl

Origin of Product

United States

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